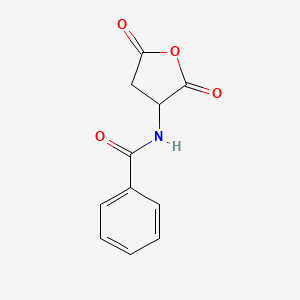

N-(2,5-dioxooxolan-3-yl)benzamide

Description

Contextualization of Benzamide (B126) Derivatives in Organic Synthesis and Materials Science

Benzamide and its derivatives are a cornerstone of modern organic chemistry, recognized for their wide-ranging applications. The benzamide moiety, characterized by a benzene (B151609) ring attached to an amide group, is a key structural feature in numerous pharmaceuticals, agrochemicals, and functional materials. In medicinal chemistry, benzamide derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, and antipsychotic properties.

In the realm of organic synthesis, benzamides serve as versatile intermediates. chemicalbook.com They can be synthesized through various methods, such as the reaction of benzoic acid derivatives with amines or through rearrangements of other functional groups. beilstein-archives.org Their amide bond provides a degree of stability, yet it can be selectively cleaved or modified under specific reaction conditions, allowing for further molecular elaboration.

Materials science has also harnessed the properties of benzamide derivatives. The presence of the aromatic ring and the hydrogen-bonding capability of the amide group can impart desirable properties such as thermal stability, liquid crystallinity, and specific photophysical behaviors. These characteristics have led to their incorporation into polymers, dyes, and organic electronic materials.

| General Properties of Benzamide Derivatives | Significance in Chemical Applications |

| Planar aromatic ring and amide group | Contributes to molecular rigidity and potential for π-π stacking interactions. |

| Hydrogen bond donor and acceptor sites | Influences crystal packing, solubility, and macromolecular assembly. |

| Chemical stability of the amide bond | Provides a robust structural unit in multi-step synthesis. |

| Susceptibility to hydrolysis and reduction | Allows for conversion to other functional groups like amines and carboxylic acids. |

Significance of Five-Membered Cyclic Anhydrides (2,5-Dioxooxolanes) in Synthetic Chemistry and Polymer Applications

Five-membered cyclic anhydrides, systematically known as 2,5-dioxooxolanes and commonly referred to as succinic anhydrides, are highly valuable building blocks in synthetic chemistry. Their importance stems from the strained five-membered ring containing two carbonyl groups, which renders them susceptible to nucleophilic attack. This reactivity is the basis for their extensive use in acylation reactions.

The reaction of succinic anhydride (B1165640) with alcohols and amines is a facile process that leads to the formation of mono-acylated products, where the ring is opened to generate a carboxylic acid at one end and an ester or amide at the other. wikipedia.org This ring-opening reaction is a powerful tool for introducing a four-carbon chain with two distinct oxygen-containing functional groups into a molecule.

In polymer chemistry, succinic anhydrides are widely employed as monomers for the synthesis of polyesters and polyamides. primaryinfo.com The ring-opening polymerization of these anhydrides can be controlled to produce polymers with specific molecular weights and properties. Furthermore, they are used as curing agents for epoxy resins, where they react with the epoxide groups to form a cross-linked network, enhancing the mechanical and thermal properties of the final material. broadview-tech.com The modification of natural polymers like cellulose (B213188) with succinic anhydride is another area of interest, imparting new functionalities to these biomaterials. researchgate.net

| Key Reactions of Succinic Anhydrides | Applications |

| Ring-opening with alcohols | Synthesis of monoesters, plasticizers, and surfactants. |

| Ring-opening with amines | Synthesis of amides and polyamides, surface modification. |

| Friedel-Crafts acylation | Introduction of a succinyl group onto an aromatic ring. |

| Polymerization | Production of polyesters and other copolymers. |

| Curing of epoxy resins | Formation of durable thermosetting polymers. |

Chemical Structure and Potential for Diverse Reactivity of N-(2,5-dioxooxolan-3-yl)benzamide

The chemical structure of this compound is a fascinating amalgamation of the two aforementioned functional groups. It features a benzamide moiety where the nitrogen atom is bonded to the 3-position of a succinic anhydride ring. This arrangement suggests a molecule with multiple reactive sites and the potential for a diverse range of chemical transformations.

The succinic anhydride ring remains susceptible to nucleophilic attack, which could lead to ring-opening reactions. For instance, reaction with an alcohol could yield a monoester of a benzamido-substituted succinic acid derivative. Similarly, reaction with an amine would produce the corresponding amide. The presence of the benzamide group attached to the anhydride ring may influence the regioselectivity and rate of these ring-opening reactions.

Furthermore, the amide N-H bond of the benzamide group could potentially be deprotonated to form an anion, which could then participate in various reactions. The aromatic ring of the benzamide moiety is also a site for electrophilic aromatic substitution, allowing for further functionalization of the molecule.

The synthesis of this compound itself would likely involve the reaction of 3-aminosuccinic acid with benzoyl chloride to form the benzamide, followed by a dehydration step to form the cyclic anhydride. Alternatively, it could potentially be synthesized from the reaction of benzamide with a suitable electrophilic derivative of succinic anhydride. The synthesis of related N-substituted succinimides from succinic anhydride and amines is a well-established process. beilstein-archives.orgmdpi.com

Overview of Research Trajectories and Objectives of the Academic Outline

While specific research on this compound is not yet widely published, its structure suggests several promising avenues for future investigation. The primary objectives of studying this molecule would likely revolve around exploring its utility as a novel building block in organic synthesis and as a functional monomer in polymer science.

Potential Research Trajectories:

Synthesis of Novel Heterocycles: The bifunctional nature of this compound could be exploited to synthesize complex heterocyclic compounds. The anhydride ring could be opened and then re-closed with another functional group to form new ring systems.

Development of Functional Polymers: As a monomer, this compound could be used to create polymers with pendant benzamide groups. These polymers might exhibit interesting properties such as enhanced thermal stability, specific solubility characteristics, or the ability to participate in hydrogen bonding networks, making them suitable for applications in membranes, coatings, or drug delivery systems.

Pro-drugs and Bioconjugation: The anhydride moiety could be used as a reactive handle to attach the molecule to biomolecules containing hydroxyl or amino groups, such as proteins or polysaccharides. The resulting conjugates could have applications in drug delivery or biomaterial science.

Coordination Chemistry: The presence of multiple oxygen and nitrogen atoms makes this compound a potential ligand for metal ions. The study of its coordination complexes could lead to the development of new catalysts or materials with interesting magnetic or optical properties.

In essence, research into this compound is poised to expand our understanding of how the interplay between different functional groups can be harnessed to create novel molecules with tailored properties and functions.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dioxooxolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-9-6-8(11(15)16-9)12-10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVIOFKUOBVJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278798 | |

| Record name | n-(2,5-dioxotetrahydrofuran-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39741-36-1 | |

| Record name | NSC10133 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2,5-dioxotetrahydrofuran-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of N 2,5 Dioxooxolan 3 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis for Structural Elucidation

A hypothetical ¹H NMR spectrum of N-(2,5-dioxooxolan-3-yl)benzamide would be expected to show distinct signals for the protons of the benzamide (B126) and the succinic anhydride (B1165640) (2,5-dioxooxolane) moieties. The aromatic protons of the benzoyl group would typically appear in the downfield region (around 7-8 ppm), with their splitting patterns and coupling constants revealing their substitution pattern on the benzene (B151609) ring. The protons on the oxolane ring, specifically the methine proton at the 3-position and the methylene (B1212753) protons at the 4-position, would have characteristic chemical shifts and couplings. The coupling between these protons would be invaluable for confirming the connectivity within the succinic anhydride ring. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Carbon (¹³C) NMR Spectral Interpretation of the Molecular Framework

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon environments in the molecule. Distinct signals would be expected for the carbonyl carbons of the amide and the anhydride groups, typically in the highly deshielded region of the spectrum (around 160-180 ppm). The aromatic carbons would generate a set of signals in the 120-140 ppm range, while the sp³-hybridized carbons of the oxolane ring would appear at higher field.

Two-Dimensional (2D) NMR Techniques for Comprehensive Structural Assignment (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, definitively linking adjacent protons, such as those within the succinic anhydride ring and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for confirming the connection between the benzamide and the succinic anhydride moieties, for instance, by showing a correlation from the amide proton or the C3-proton of the oxolane ring to the carbonyl carbon of the benzoyl group.

Vibrational Spectroscopy (FT-IR and Raman)

Characteristic Absorption Bands of Amide and Anhydride Functional Groups

The FT-IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its key functional groups.

Amide Group: A prominent N-H stretching vibration would be expected in the FT-IR spectrum, typically around 3300 cm⁻¹. The amide I band (primarily C=O stretch) would appear as a strong absorption around 1650 cm⁻¹, while the amide II band (N-H bend and C-N stretch) would be found near 1550 cm⁻¹.

Anhydride Group: The cyclic anhydride would exhibit two characteristic C=O stretching bands due to symmetric and asymmetric stretching modes, typically appearing in the region of 1860-1820 cm⁻¹ and 1790-1750 cm⁻¹, respectively. The C-O-C stretching of the anhydride ring would also produce a distinct signal.

Conformational Insights from Vibrational Modes

Subtle shifts in the positions and intensities of the vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), could provide insights into the conformational preferences of the molecule. Factors such as the relative orientation of the benzamide and succinic anhydride rings could influence the vibrational modes. A combined analysis of FT-IR and Raman data, which have different selection rules, would provide a more complete picture of the vibrational properties of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. For a molecule like this compound, it provides invaluable information regarding its molecular weight and elemental composition, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry is crucial for the unambiguous determination of a compound's molecular formula by providing highly accurate mass measurements. The theoretical exact mass of this compound (C₁₁H₉NO₄) is calculated and then compared to the experimentally measured mass. The close agreement between the theoretical and observed values, typically within a few parts per million (ppm), validates the proposed molecular formula.

While specific experimental HRMS data for this compound is not publicly available, the technique would proceed as follows:

| Parameter | Description |

| Molecular Formula | C₁₁H₉NO₄ |

| Theoretical Exact Mass | 219.0532 u |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Expected Ion | [M+H]⁺ (m/z 220.0604) or [M-H]⁻ (m/z 218.0460) |

| Data Analysis | The measured m/z value from the HRMS instrument would be compared to the theoretical value. A mass error below 5 ppm would confirm the elemental composition. |

This level of accuracy is essential to distinguish this compound from other potential isomers or compounds with the same nominal mass.

Fragmentation Pathways and Structural Confirmation via Tandem MS

Tandem Mass Spectrometry (MS/MS) is employed to further confirm the structure of this compound. In this technique, the molecular ion (or a specific adduct ion) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Although a specific fragmentation spectrum for this compound is not available, a plausible fragmentation pattern can be predicted based on the known fragmentation of amides and succinimide (B58015) rings. For benzamides, a characteristic fragmentation involves the cleavage of the amide bond to form a stable benzoyl cation. The molecular ion of a benzamide typically loses the NH₂ group, leading to the formation of the benzoyl cation, which then further fragments to a phenyl cation. researchgate.net

Predicted Fragmentation of this compound:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 220.0604 ([M+H]⁺) | 105.0335 | C₄H₅NO₃ | Cleavage of the N-C bond between the amide and the succinimide ring, forming the benzoyl cation. |

| 220.0604 ([M+H]⁺) | 122.0368 | C₄H₂O₃ | Cleavage of the C-C bond within the succinimide ring, retaining the benzamide moiety. |

| 105.0335 | 77.0386 | CO | Loss of carbon monoxide from the benzoyl cation to form the phenyl cation. |

Analysis of these fragmentation pathways provides conclusive evidence for the connectivity of the benzoyl group to the succinimide ring.

Single Crystal X-ray Diffraction (SCXRD) Analysis

While a specific crystal structure for this compound has not been reported in the searched literature, the analysis of related benzamide structures provides a framework for what would be expected. nih.govmdpi.commdpi.com

Determination of Molecular Conformation, Bond Lengths, and Bond Angles

SCXRD analysis would provide the precise spatial arrangement of all atoms in the this compound molecule. This includes the planarity of the benzamide and succinimide rings and the torsion angles that define the orientation of these two moieties relative to each other.

Expected Key Structural Parameters:

| Parameter | Expected Value/Range | Significance |

| C=O bond lengths (amide) | ~1.23 Å | Typical double bond character. |

| C-N bond length (amide) | ~1.33 Å | Partial double bond character due to resonance. |

| C=O bond lengths (succinimide) | ~1.21 Å | Standard carbonyl bond lengths. |

| Benzene ring C-C bond lengths | ~1.39 Å | Aromatic character. |

| Torsion Angle (C-C-N-C) | Variable | Defines the relative orientation of the phenyl and succinimide rings. |

The planarity of the amide group and the benzene ring is a common feature in benzamide derivatives. mdpi.com The succinimide ring would likely adopt a near-planar or envelope conformation.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H···O Interactions)

The solid-state packing of this compound would be governed by a network of intermolecular interactions. SCXRD is essential for identifying and characterizing these interactions. In many benzamide crystal structures, hydrogen bonds and π-stacking are dominant forces. nih.govmdpi.comresearchgate.net

Anticipated Intermolecular Interactions:

N-H···O Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor and can form robust hydrogen bonds with the carbonyl oxygen atoms of the succinimide or amide groups of neighboring molecules. This often leads to the formation of dimers or chains. mdpi.com

C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the aromatic C-H groups and the carbonyl oxygens are also expected to play a significant role in stabilizing the crystal packing. mdpi.com

π-Stacking: The aromatic benzene rings can interact with each other through π-π stacking, where the rings are arranged in a parallel or offset fashion. The centroid-to-centroid distance between stacked rings is typically in the range of 3.3 to 3.8 Å. mdpi.com

Theoretical and Computational Investigations of N 2,5 Dioxooxolan 3 Yl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. For a compound like N-(2,5-dioxooxolan-3-yl)benzamide, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in elucidating its fundamental chemical properties. These calculations form the bedrock for a detailed understanding of the molecule's geometry, vibrational modes, and electronic landscape.

Geometric Optimization and Vibrational Frequency Analysis

Once the optimized geometry is obtained, vibrational frequency analysis is performed. This not only confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also provides a theoretical infrared (IR) spectrum. The calculated vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of chemical bonds. For this compound, characteristic vibrational frequencies would be expected for the C=O stretching modes of the succinimide (B58015) and amide groups, the N-H stretching and bending vibrations, and the aromatic C-H stretching of the benzene (B151609) ring. mdpi.comnih.govresearchgate.netresearchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound (based on related compounds)

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amide N-H | Stretching | 3200-3400 |

| Aromatic C-H | Stretching | 3000-3100 |

| Carbonyl C=O (imide) | Asymmetric Stretching | 1770-1800 |

| Carbonyl C=O (imide) | Symmetric Stretching | 1700-1730 |

| Carbonyl C=O (amide) | Stretching (Amide I) | 1650-1680 |

| Amide N-H | Bending (Amide II) | 1520-1570 |

| Aromatic C=C | Stretching | 1450-1600 |

Note: These are representative ranges and the exact values for this compound would require specific calculations.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are governed by the distribution of its electrons. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this context. illinois.eduresearchgate.netresearchgate.netrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is likely to be localized on the electron-rich benzamide (B126) portion, specifically the phenyl ring and the amide group, while the LUMO is expected to be distributed over the electron-deficient succinimide ring with its two carbonyl groups.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netnih.gov It is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack. In the MEP of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the carbonyl oxygen atoms of both the succinimide and benzamide moieties, indicating these as the primary sites for electrophilic attack. The hydrogen atom of the amide group would exhibit a region of positive potential (blue), making it a potential hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intramolecular and intermolecular interactions. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds. This analysis can reveal important stabilizing interactions, such as hyperconjugation. For instance, the interaction between the lone pair of the amide nitrogen and the antibonding orbital of the adjacent carbonyl group (n -> π*) is a key feature of amides that contributes to their planarity and stability.

Conformational Analysis and Potential Energy Surfaces Exploration

The flexibility of this compound arises from the rotation around the single bond connecting the succinimide ring to the benzamide nitrogen atom. A conformational analysis would explore the potential energy surface (PES) associated with this rotation. tandfonline.com By systematically rotating this dihedral angle and calculating the energy at each step, a profile of the molecule's conformational energy landscape can be generated. This would identify the most stable conformers (energy minima) and the energy barriers to their interconversion (transition states). It is anticipated that the planar benzamide group and the succinimide ring would prefer a non-coplanar arrangement to minimize steric hindrance.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Studies

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. tandfonline.comnih.govnih.gov By solving Newton's equations of motion for the atoms of the molecule, MD simulations can model its movements and conformational changes in a simulated environment, such as in a solvent like water. For this compound, an MD simulation would reveal how the molecule interacts with its surroundings, its conformational flexibility at a given temperature, and the stability of its different conformers. This information is crucial for understanding how the molecule might behave in a biological or chemical system.

Computational Prediction of Spectroscopic Data for Experimental Validation

A significant application of computational chemistry is the prediction of spectroscopic data that can be directly compared with experimental results. mdpi.comnih.govresearchgate.netresearchgate.net As mentioned, DFT calculations can provide a theoretical IR spectrum. Additionally, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Agreement between the computed and experimental spectra would serve as a strong validation of the calculated molecular structure and electronic properties. In the absence of experimental data for this compound, these predicted spectra serve as a valuable reference for future experimental work.

Mechanistic Insights into Chemical Transformations via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the lowest energy pathways, thereby gaining a detailed understanding of how chemical transformations occur. While direct computational studies on the chemical transformations of this compound are not extensively documented, mechanistic insights can be inferred from computational investigations of closely related structures, such as N-acylsuccinimides and the constituent reactants. These studies provide a robust framework for understanding the formation and reactivity of the title compound.

The formation of this compound typically proceeds through the aminolysis of succinic anhydride (B1165640) with an appropriately substituted aminobenzamide. Computational studies on the aminolysis of anhydrides have shed light on the intricacies of this reaction. For instance, investigations into the reaction of succinic anhydride with methylamine (B109427) have revealed that a concerted mechanism is generally favored over a stepwise addition-elimination mechanism for the uncatalyzed reaction. acs.orgresearchgate.net

Furthermore, the reactivity of the N-acylsuccinimide core has been a subject of computational inquiry, particularly in the context of its use as an acyl-transfer reagent. The amide bond within N-acylsuccinimides possesses a unique reactivity that can be harnessed in cross-coupling reactions. A notable example is the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-acylsuccinimides, where the selective cleavage of the amide N-C bond occurs. rsc.org Mechanistic studies have indicated that the oxidative addition of the palladium catalyst to the N-C bond is the rate-limiting step in this transformation. rsc.org The "twist" of the amide bond in these systems is thought to play a crucial role in enabling this reactivity.

The hydrolysis of the succinimide ring is another important chemical transformation for which computational modeling has provided valuable insights. Studies on the hydrolysis of succinimide and its derivatives have modeled the nucleophilic attack of water or a hydroxide (B78521) anion on one of the carbonyl carbons. rsc.org These calculations help in understanding the stability of the succinimide ring under various pH conditions and the potential for ring-opening reactions.

To provide a clearer picture of the computational approaches used in these related studies, the following table summarizes the methodologies and key findings.

| Reaction Studied | Computational Method | Basis Set | Key Mechanistic Finding | Reference |

| Aminolysis of succinic anhydride | DFT (B3LYP), MP2, CCSD(T) | 6-31G(d), 6-311++G(d,p) | The concerted mechanism has a lower activation energy than the stepwise mechanism for the non-catalyzed reaction. | acs.orgresearchgate.net |

| Hydrolysis of succinimide | DFT (B3LYP) | 6-31+G* | In a neutral medium, a polar continuum facilitates hydrolysis, while in a basic medium, it hinders hydrolysis. | rsc.org |

| Suzuki-Miyaura cross-coupling of N-acylsuccinimides | Not specified in abstract | Not specified in abstract | Oxidative addition is the rate-limiting step for the N-C bond activation. | rsc.org |

These theoretical investigations, while not directly focused on this compound, provide a strong foundation for predicting its chemical behavior. The aminolysis of succinic anhydride is likely to proceed via a concerted pathway, and the resulting N-acylsuccinimide moiety can be expected to undergo transformations such as hydrolysis or palladium-catalyzed N-C bond cleavage, with the specific conditions dictating the predominant reaction pathway. The application of these computational methodologies to the specific case of this compound would be a valuable endeavor to further refine our understanding of its chemical transformations.

Reaction Chemistry and Transformational Studies of N 2,5 Dioxooxolan 3 Yl Benzamide

Reactivity of the Cyclic Anhydride (B1165640) Moiety

The succinic anhydride portion of the molecule is an electrophilic site, susceptible to attack by various nucleophiles. This reactivity is central to many of its synthetic applications.

The carbonyl carbons of the anhydride are electron-deficient and readily react with nucleophiles, leading to the opening of the five-membered ring. This process is a common strategy for introducing new functional groups.

Reaction with Amines for Imide Formation: Treatment of N-(2,5-dioxooxolan-3-yl)benzamide with primary amines results in the ring-opening of the anhydride to form an amide and a carboxylic acid. Subsequent dehydration, often facilitated by heat or a dehydrating agent, leads to the formation of a new imide ring. This two-step process is a fundamental method for synthesizing a variety of N-substituted imides. The reaction is analogous to the synthesis of 2-(N-phthaloyl)-L-glutamine from glutamine and N-(ethoxycarbonyl)phthalimide, where the amine group of glutamine attacks the carbonyl of the phthalimide (B116566) derivative. thieme-connect.de

Reaction with Alcohols for Esterification: In the presence of an alcohol, the anhydride ring can be opened to yield a mono-ester and a carboxylic acid. This reaction is typically catalyzed by an acid or a base. The regioselectivity of the attack can sometimes be influenced by the reaction conditions and the structure of the alcohol. This type of transformation is a key step in the synthesis of polyesters through the ring-opening copolymerization of anhydrides and epoxides. rsc.org The reaction of this compound with an alcohol would produce a compound with both an ester and an amide functionality, which could be a precursor to more complex molecules. The use of catalysts, such as zirconium(IV) complexes, has been shown to be effective in the ring-opening of anhydrides by alcohols in polymerization reactions. acs.org

The nucleophilic ring-opening of cyclic anhydrides is a well-established method for creating diverse and highly functionalized molecules. rsc.orgnih.govrroij.comgrowingscience.comresearchgate.netmdpi.com The general mechanism involves the attack of the nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate which then collapses to open the ring. researchgate.net

| Nucleophile | Reaction Product | Key Features |

|---|---|---|

| Primary Amine (R-NH₂) | N-substituted imide (after dehydration) | Formation of a new five-membered imide ring. |

| Alcohol (R-OH) | Mono-ester carboxylic acid | Results in a linear structure with both ester and carboxylic acid groups. |

The hydrolytic stability of the succinic anhydride ring is a critical factor in its handling and application. In the presence of water, the anhydride can undergo hydrolysis to form the corresponding dicarboxylic acid, N-benzoyl-aspartic acid.

The kinetics of this ring-opening process are influenced by pH. The reaction mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. researchgate.netnih.gov This leads to a tetrahedral intermediate that subsequently collapses, breaking the C-O-C bond of the anhydride ring and forming two carboxyl groups. nih.gov Studies on similar succinic anhydride systems have shown that the rate of hydrolysis is generally dependent on the pH of the medium.

Research on the deamidation of asparagine residues, which involves the formation of a succinimide (B58015) intermediate, provides insights into the kinetics of ring formation and opening. rsc.org The cyclization to the succinimide is a multi-step process with a rate-determining step that can change with pH. rsc.org While this is the reverse reaction (ring formation), the principles governing the stability of the ring and its susceptibility to nucleophilic attack are related. The study of the hydrolysis of various cyclic anhydrides has shown a correlation between the C-O asymmetric stretching vibration and the activation energy for hydrolysis, which can serve as an experimental indicator of reactivity. nih.gov

Reactivity of the Benzamide (B126) Functional Group

The benzamide portion of the molecule offers additional sites for chemical modification, including the amide nitrogen and the aromatic ring.

The amide nitrogen in the benzamide group is generally less reactive than the anhydride. However, under specific conditions, it can undergo substitution reactions. The synthesis of N-substituted benzamide derivatives is a significant area of research, particularly in medicinal chemistry. researchgate.netnih.govacs.org While direct substitution on the amide nitrogen of this compound might be challenging due to the presence of the more reactive anhydride, derivatization is often achieved through multi-step syntheses where the benzamide is formed from a substituted aniline (B41778).

Alternatively, the amide bond itself can be a site of reaction. For instance, amides can react with organometallic nucleophiles to form tetrahedral intermediates that can lead to either C-O or C-N bond cleavage. researchgate.net This allows for the selective introduction of different functional groups.

The benzene (B151609) ring of the benzamide group can undergo electrophilic aromatic substitution reactions. The amide group is a deactivating group and a meta-director for electrophilic attack. libretexts.orgchegg.com This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, making the aromatic ring less nucleophilic. The resonance structures show a decrease in electron density at the ortho and para positions, and a relative increase at the meta position. chegg.com

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur at the meta-position relative to the amide group. nih.govlibretexts.org The deactivating nature of the amide group means that harsher reaction conditions may be required compared to benzene itself. libretexts.org

| Reaction | Reagents | Expected Major Product Position |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | meta |

| Halogenation | X₂/FeX₃ (X = Cl, Br) | meta |

| Sulfonation | SO₃/H₂SO₄ | meta |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | meta |

It is important to note that nucleophilic aromatic substitution on the benzamide ring is also possible, but typically requires a leaving group on the ring and proceeds through different mechanisms, such as the benzyne (B1209423) mechanism. masterorganicchemistry.com

Derivatization Strategies Based on Specific Reactivity Sites

The dual reactivity of this compound allows for a variety of derivatization strategies.

Sequential Modification: One common approach is to first react the more susceptible anhydride ring with a nucleophile to introduce a desired functional group. The resulting product, which now contains a modified side chain, can then undergo further transformation at the benzamide aromatic ring. For example, the anhydride could be opened with an alcohol to form an ester, and the aromatic ring could then be nitrated at the meta position.

One-Pot Syntheses: In some cases, it may be possible to achieve derivatization at both sites in a single reaction vessel, although this would require careful control of reagents and conditions to achieve selectivity.

Synthesis of Heterocycles: The reactivity of this compound makes it a precursor for the synthesis of various heterocyclic systems. For example, reaction with hydrazines could lead to the formation of pyridazine (B1198779) derivatives. The synthesis of imides from amides is a well-established transformation that can be achieved through various methods, including oxidation. organic-chemistry.org

The strategic manipulation of the anhydride and benzamide functionalities allows for the creation of a diverse library of compounds with potential applications in materials science and medicinal chemistry. The synthesis of various derivatives from cyclic anhydrides has been extensively studied. nih.govresearchgate.net

Mechanistic Investigations of Key Chemical Transformations

A thorough review of scientific databases and literature reveals a significant gap in the understanding of the specific reaction mechanisms involving this compound. While the synthesis and reactions of other benzamide derivatives have been reported, the mechanistic details for this particular molecule are yet to be elucidated. This section, therefore, cannot present specific experimental or computational data but will instead discuss the plausible mechanistic pathways that could be involved in its formation and subsequent reactions, based on established organic chemistry principles.

Hypothetical Mechanistic Pathways

The formation of this compound would likely proceed through the acylation of 3-aminodihydrofuran-2,5-dione (B3328270) with benzoyl chloride or a related benzoylating agent. The mechanism for this reaction is expected to follow a nucleophilic acyl substitution pathway.

Key Steps in the Proposed Formation Mechanism:

Nucleophilic Attack: The nitrogen atom of the amino group on the 3-aminodihydrofuran-2,5-dione would act as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoylating agent.

Formation of a Tetrahedral Intermediate: This attack would lead to the formation of a transient tetrahedral intermediate.

Leaving Group Departure: The intermediate would then collapse, expelling the leaving group (e.g., a chloride ion in the case of benzoyl chloride) to form the final this compound product.

The reactivity of the succinic anhydride-derived core in this compound suggests that it could undergo various transformations. For instance, the oxolane ring could be susceptible to ring-opening reactions under certain conditions.

Potential Ring-Opening Mechanisms:

Hydrolysis: Under acidic or basic conditions, the ester linkages within the dioxooxolane ring could be hydrolyzed. This would likely involve nucleophilic attack by water or a hydroxide (B78521) ion at one of the carbonyl carbons, leading to the opening of the ring to form a dicarboxylic acid derivative.

Aminolysis/Alcoholysis: Reaction with other nucleophiles, such as amines or alcohols, could also lead to ring-opening, resulting in the formation of amides or esters, respectively.

Future Research Directions

To fill the current knowledge gap, future research could focus on several key areas:

Kinetic Studies: Performing kinetic experiments on the formation and reactions of this compound would provide valuable data on reaction rates and orders, offering insights into the rate-determining steps of the mechanisms.

Spectroscopic Identification of Intermediates: Utilizing techniques such as low-temperature NMR or stopped-flow spectroscopy could enable the detection and characterization of transient intermediates.

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to model the reaction pathways, calculate the energies of reactants, transition states, and products, and provide a theoretical framework for the proposed mechanisms.

Without dedicated experimental or computational studies, the precise mechanistic details for this compound remain speculative. The pathways described above represent chemically reasonable hypotheses that await empirical validation.

Design and Synthesis of Derivatives and Analogues of N 2,5 Dioxooxolan 3 Yl Benzamide for Advanced Applications

Rational Design Principles for Structural Modification

The rational design of new derivatives based on the N-(2,5-dioxooxolan-3-yl)benzamide scaffold is guided by established principles of medicinal chemistry and materials science. researchgate.net The primary objective is to systematically alter the molecule's structure to enhance desired properties while minimizing potential liabilities. Key to this approach is the understanding of structure-activity relationships (SAR), where modifications to specific parts of the molecule are correlated with changes in its functional output. nih.gov

One of the fundamental strategies involves the use of effective structural fragments, or pharmacophores, which are known to confer specific biological activities or material properties. researchgate.net For the this compound core, this can involve modifications at three primary sites: the benzamide (B126) nitrogen, the aromatic ring of the benzamide, and the 2,5-dioxooxolan ring.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in the rational design process. nih.govresearchgate.net These in silico techniques allow for the prediction of how newly designed molecules will interact with biological targets or assemble in a material, thereby prioritizing the synthesis of compounds with the highest probability of success. researchgate.net For instance, in the context of designing enzyme inhibitors, docking studies can predict the binding affinity and orientation of a derivative within the enzyme's active site. nih.gov

A critical consideration in the design of this compound analogues is the control of regioselectivity during synthesis. The 2,5-dioxooxolan ring, being an anhydride (B1165640) derived from a dicarboxylic acid, presents two carbonyl groups that can react. In the case of N-protected aspartic anhydride, a close structural analogue, Friedel-Crafts acylation reactions can lead to a mixture of α- and β-carboxylation products. nih.gov Therefore, the design process must incorporate synthetic strategies that favor the formation of the desired regioisomer.

Synthesis of N-Substituted Benzamide Analogues with Varying Aromatic and Alkyl Substituent Patterns

Modification of the benzamide portion of this compound is a primary strategy for creating a diverse library of analogues. This involves the introduction of various substituents on both the nitrogen atom and the aromatic ring.

The synthesis of N-substituted analogues can be achieved through several established methods. A common approach involves the reaction of a suitably substituted aniline (B41778) with benzoyl chloride or a derivative under Schotten-Baumann conditions. Alternatively, N-alkylation or N-arylation of a parent benzamide can be performed. For example, N-alkyl/aralkyl substituted sulfonamides, which share the N-substituted amide linkage, have been synthesized by treating the parent sulfonamide with different electrophiles in the presence of a base like sodium hydride in N,N-dimethylformamide (DMF). researchgate.net

A wide array of aromatic and alkyl substituents can be incorporated to probe their effects on the molecule's properties. The introduction of different functional groups on the benzamide aromatic ring, such as halogens, alkyls, or methoxy (B1213986) groups, can significantly influence electronic properties, lipophilicity, and steric profile. For instance, the synthesis of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives has been accomplished, demonstrating the feasibility of incorporating complex aromatic systems. nih.gov Similarly, coumarin- and azacoumarin-based benzamides have been synthesized, showcasing the versatility of the benzamide scaffold in accommodating bulky heterocyclic substituents. nih.gov

The following table summarizes examples of synthetic strategies for N-substituted benzamide analogues, which can be adapted for the this compound scaffold.

| Starting Materials | Reagents and Conditions | Product Type |

| Substituted 2-hydroxybenzaldehyde, N-benzoylglycine | Fused sodium acetate, acetic anhydride, fusion | N-(substituted coumarin-3-yl) benzamides |

| N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide, various electrophiles | Sodium hydride, N,N-dimethylformamide | N-alkyl/aralkyl substituted sulfonamides |

| 3,5-dichloroaniline, ethyl acrylate | Methanesulfonic acid, water | Ethyl 3-((3,5-dichlorophenyl)amino)propanoate (precursor to quinolinone benzamides) |

Synthesis of 2,5-Dioxooxolan Derivatives with Modified Side Chains or Ring Substitutions

Modifications to the 2,5-dioxooxolan ring of this compound offer another avenue for creating novel derivatives. These modifications can involve the introduction of substituents on the ring itself or alterations to the side chain at the 3-position.

The synthesis of derivatives with modified side chains can draw inspiration from the synthesis of modified iodothyronines, where the side chain of a phenyl ether core is altered. kyoto-u.ac.jp For the this compound scaffold, this could involve starting with a substituted aspartic acid to introduce functionality at the 4-position of the oxolane ring.

For instance, the synthesis of side-chain derivatives of eurotiumide A, a natural product, involved modifications to a key intermediate. researchgate.net Strategies included catalytic hydrogenation to produce an isopentyl derivative and Stille coupling to introduce methyl and vinyl groups. researchgate.net These approaches could be conceptually applied to modify the this compound core, assuming a suitable precursor with a handle for such cross-coupling reactions is available.

Ring substitutions on the 2,5-dioxooxolan moiety itself are more challenging but could be envisioned starting from substituted succinic acids. The synthesis of these substituted succinic acids would be the key initial step, followed by dehydration to the anhydride and subsequent reaction to form the final benzamide derivative.

The table below outlines some general strategies for side-chain modification that could be conceptually applied to the synthesis of 2,5-dioxooxolan derivatives.

| Starting Material Moiety | Reaction | Reagents | Modified Side Chain |

| Alkene | Catalytic Hydrogenation | H₂, Pd/C | Alkane |

| Aryl Halide | Stille Coupling | Organostannane, Pd catalyst | Aryl, Alkyl, Vinyl |

| Alkene | Ozonolysis | O₃, then reducing agent | Aldehyde |

Exploration of Hybrid Structures and Conjugates incorporating the Benzamide-Anhydride Scaffold

Creating hybrid molecules and conjugates by linking the this compound scaffold to other molecular entities is a promising strategy for developing multifunctional agents. This approach aims to combine the properties of the benzamide-anhydride core with those of another pharmacophore or a targeting moiety.

The design of such hybrids often involves identifying a suitable linker to connect the two molecular components. For example, in the development of nitazoxanide (B1678950) derivatives, a triazole ring formed via a "click" reaction was used to link the core structure to various antimicrobial pharmacophores like piperidine, piperazine, and morpholine. mdpi.com This strategy could be adapted to the this compound scaffold, potentially by functionalizing the benzamide aromatic ring with an azide (B81097) or alkyne group to participate in a click reaction.

Another approach to forming hybrid structures is to directly fuse or append other ring systems. The synthesis of benzamides substituted with a quinoline-linked 1,2,4-oxadiazole (B8745197) demonstrates the feasibility of connecting complex heterocyclic systems to a benzamide core. This was achieved by constructing the 1,2,4-oxadiazole ring from a precursor carboxylic acid and then coupling it to the quinoline (B57606) moiety.

The synthesis of these conjugates requires careful planning of the synthetic route to ensure compatibility of the reacting functional groups. The reactive anhydride of the 2,5-dioxooxolan ring would need to be protected or introduced late in the synthetic sequence to avoid undesired reactions.

Stereochemical Control in Derivative Synthesis and Characterization of Stereoisomers

The 3-position of the 2,5-dioxooxolan ring in this compound is a stereocenter. Consequently, the molecule can exist as a pair of enantiomers. For applications where specific stereochemistry is crucial, such as in pharmacology, the ability to control the synthesis to produce a single enantiomer is of paramount importance.

Several strategies can be employed to achieve stereochemical control. One approach is to use a chiral starting material. For example, starting the synthesis from an enantiomerically pure form of aspartic acid would lead to the corresponding enantiomerically pure this compound. The use of chiral α-amino acids as acyl-donors has been shown to effectively control the enantiomeric configuration of the final products in certain reactions. nih.gov

Another powerful method is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to occur stereoselectively. For instance, a photoredox-catalyzed decarboxylative C(sp³)–H alkylation of glycine (B1666218) derivatives has been achieved with excellent stereoselectivity by using a camphorsultam chiral auxiliary. researchgate.net

Asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other, is a highly efficient method for stereoselective synthesis. Catalytic enantioselective addition of glyoxylate (B1226380) cyanohydrin to imines has been reported to produce α-keto-β-amino acid equivalents with high yields and stereoselectivities. kyoto-u.ac.jp This type of transformation could be adapted to set the stereocenter of the this compound precursor.

Furthermore, enantioselective installation of the amino group at the α-position of amides has been achieved through a researchgate.netnih.gov-sigmatropic rearrangement of N-acyl iminosulfinamides, where chirality is transferred from a sulfur stereocenter to the α-carbon. researchgate.net

Once synthesized, the characterization of stereoisomers is essential. This is typically achieved using techniques such as chiral high-performance liquid chromatography (HPLC) or by measuring the optical rotation of the compound. X-ray crystallography of a single crystal can provide the absolute configuration of the molecule.

The following table summarizes key approaches to stereochemical control.

| Method | Principle | Example Application |

| Chiral Starting Material | Use of an enantiomerically pure precursor. | Synthesis from L- or D-aspartic acid. |

| Chiral Auxiliary | Temporary attachment of a chiral group to direct a reaction. | Use of camphorsultam in alkylation reactions. researchgate.net |

| Asymmetric Catalysis | Use of a chiral catalyst to favor one enantiomer. | Enantioselective Mannich-type additions. kyoto-u.ac.jp |

| Chiral Reagent | Transfer of chirality from a reagent to the substrate. | researchgate.netnih.gov-sigmatropic rearrangement of N-acyl iminosulfinamides. researchgate.net |

Applications in Materials Science and Polymer Chemistry

Monomer for Polymer Synthesis

The primary anticipated role for N-(2,5-dioxooxolan-3-yl)benzamide in polymer synthesis is as a monomer. The presence of the anhydride (B1165640) ring offers a reactive site for polymerization, particularly with nucleophilic co-monomers such as diamines and diols.

The most direct application of this compound as a monomer is in the synthesis of polyimides and polyamide-imides. The anhydride group can readily react with aromatic or aliphatic diamines in a two-step polycondensation reaction. The first step involves a ring-opening polyaddition to form a soluble poly(amic acid) precursor. Subsequent thermal or chemical imidization leads to the formation of the final polyimide.

The incorporation of the benzamide (B126) side group is expected to influence the properties of the resulting polyimides. For instance, the amide linkage can introduce increased thermal stability and insolubility in common organic solvents due to strong intermolecular hydrogen bonding. Aromatic polyamides are known for their exceptional mechanical strength and thermal resistance.

Polyamide-imides (PAIs) are a class of high-performance polymers that combine the excellent thermal and chemical resistance of polyimides with the outstanding mechanical properties of polyamides. This compound could be used to synthesize PAIs by reacting it with diamines. The resulting polymer would have both imide linkages from the reaction of the anhydride and amide linkages inherent in the benzamide group. These polymers are known for their high thermal stability, good chemical resistance, and excellent mechanical properties.

Table 1: Hypothetical Polyimides Derived from this compound and Various Diamines This table is illustrative and based on established principles of polymer chemistry, as direct experimental data for this specific monomer is not widely available.

| Diamine Co-monomer | Predicted Polymer Type | Potential Properties |

|---|---|---|

| 4,4'-Oxydianiline (ODA) | Polyimide | High thermal stability, good flexibility, potential for improved solubility due to the ether linkage. |

| p-Phenylenediamine (PPD) | Polyimide | High rigidity, excellent thermal stability, likely to be insoluble. |

The covalent incorporation of the this compound unit into polymer chains allows for the design of functional polymers with tailored properties. The benzamide group can be considered a functional moiety that imparts specific characteristics to the polymer.

The presence of the amide group can enhance the polymer's affinity for certain surfaces or other polar polymers, making it a useful component in blends and composites. The hydrogen bonding capability of the amide can also be exploited to create polymers with specific self-assembling properties. Furthermore, the aromatic ring of the benzamide group can participate in π-π stacking interactions, which can influence the polymer's morphology and electronic properties.

Role as a Cross-linking Agent or Additive in Polymer Systems

Beyond its use as a monomer, this compound has the potential to be used as a cross-linking agent or an additive in various polymer systems. If a pre-formed polymer possesses nucleophilic side groups, such as primary or secondary amines, the anhydride ring of this compound can react with these groups to form cross-links between polymer chains. This cross-linking would lead to the formation of a thermoset material with increased rigidity, thermal stability, and solvent resistance.

As an additive, this compound could be blended with other polymers to modify their properties. For example, its incorporation into a polymer matrix could enhance thermal stability or alter the surface properties of the material due to the presence of the polar benzamide group.

Advanced Material Design Principles (e.g., for organic electronics, optical films, flexible substrates)

The structural features of this compound lend themselves to the design of advanced materials with specific functionalities. For instance, polymers incorporating this unit could be explored for applications in organic electronics. The aromatic and amide components may facilitate charge transport and improve interfacial properties in devices such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

In the realm of optical films and flexible substrates, polyimides derived from this monomer could offer a combination of high thermal stability, mechanical robustness, and potentially high refractive index due to the aromatic content. The ability to tune the polymer structure by selecting different diamine co-monomers would allow for the fine-tuning of optical and mechanical properties to meet the demands of specific applications, such as flexible displays and transparent conductive films.

Supramolecular Assemblies and Self-Organizing Systems based on this compound

A particularly interesting application of this compound lies in the field of supramolecular chemistry. The benzamide group is a well-known motif for promoting self-assembly through hydrogen bonding. nih.gov When incorporated into a polymer chain, these groups can drive the formation of ordered nanostructures, such as nanofibers, nanoribbons, or hierarchical assemblies.

This self-organizing behavior can be harnessed to create materials with emergent properties, such as stimuli-responsive gels, anisotropic films, or templates for the growth of inorganic nanomaterials. The interplay between the covalent polymer backbone and the non-covalent interactions of the benzamide groups offers a powerful tool for the bottom-up fabrication of complex and functional materials. For example, the cooperative supramolecular polymerization of monomers containing amide linkages can lead to the formation of one-dimensional nanostructures. nih.gov

Future Directions and Methodological Advancements in Research on N 2,5 Dioxooxolan 3 Yl Benzamide

Development of Novel and Efficient Synthetic Routes for Targeted Derivatives

The synthesis of N-(2,5-dioxooxolan-3-yl)benzamide and its derivatives remains a key area for future exploration. Based on established chemical principles, several synthetic pathways can be proposed. A primary route would likely involve the reaction of 3-aminosuccinic anhydride (B1165640) or a protected precursor with benzoyl chloride or a related activated benzoic acid derivative.

A significant challenge will be the selective synthesis of the desired regio- and stereoisomers. Future research should focus on developing catalytic systems that can control the orientation of the benzamide (B126) group on the oxolane ring. Drawing inspiration from the synthesis of other N-substituted succinimides, various methodologies could be adapted and optimized. mdpi.combeilstein-archives.org

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Reaction Type | Starting Materials | Potential Catalysts/Reagents | Key Challenges & Research Focus |

| Acylation of Aminosuccinic Anhydride | 3-Aminosuccinic Anhydride, Benzoyl Chloride | Pyridine (B92270), DMAP | Stability of the anhydride ring, control of stereochemistry. |

| Cyclization of an Amide Precursor | N-Benzoyl-aspartic acid | Dehydrating agents (e.g., Acetic Anhydride) | Preventing side reactions and racemization. |

| Ring-opening of Succinic Anhydride | Benzamide | Strong base, followed by intramolecular cyclization | Regioselectivity of the initial ring-opening. |

Further advancements could come from the use of flow chemistry, which can offer better control over reaction parameters and improve the safety and scalability of the synthesis.

Application of Advanced In-Situ Characterization Techniques to Monitor Reactions

To optimize the synthetic routes for this compound and its derivatives, a deep understanding of the reaction mechanisms and kinetics is crucial. Advanced in-situ characterization techniques will be instrumental in achieving this. Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), in-situ NMR (Nuclear Magnetic Resonance) spectroscopy, and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. researchgate.net

This data is invaluable for identifying reaction bottlenecks, understanding the role of catalysts, and detecting transient intermediates. For instance, monitoring the reaction of succinic anhydride with an amine could reveal the formation of the initial amic acid intermediate and its subsequent cyclization to the imide (in the case of a pyrrolidine (B122466) analog) or the desired oxolane-amide. researchgate.net This knowledge will enable the precise control of reaction conditions to maximize yield and selectivity.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Exploration of New Reaction Pathways and Catalytic Systems for Enhanced Selectivity

Future research should not be limited to established synthetic methods. The exploration of entirely new reaction pathways and catalytic systems could lead to more efficient and selective syntheses. For example, enzymatic catalysis, using lipases or amidases, could offer a green and highly selective alternative to traditional chemical methods for the synthesis of benzamide derivatives. rsc.org

Moreover, the development of novel catalysts for the hydrogenation of substituted maleic anhydrides could provide a direct route to functionalized succinic anhydrides, which are key precursors for this compound derivatives. researchgate.netresearchgate.netmdpi.com Research into bimetallic catalysts or catalysts supported on novel materials could lead to breakthroughs in this area. researchgate.netmdpi.com

Multidisciplinary Research Opportunities in Chemical Sciences

The unique combination of a rigid benzamide unit and a reactive anhydride-derived ring in this compound opens up numerous opportunities for multidisciplinary research. In materials science, this compound could serve as a monomer for the synthesis of novel polyamides or polyimides with unique thermal and mechanical properties. The benzamide group can participate in hydrogen bonding, leading to self-assembling materials.

In medicinal chemistry, the succinic anhydride moiety can be used as a linker to conjugate the molecule to other active pharmaceutical ingredients or to targeting moieties. The reactivity of the anhydride ring towards amines and alcohols makes it a versatile chemical handle. nih.gov

Potential for Nanoscale Chemical Applications

The functional groups present in this compound make it an interesting candidate for nanoscale applications. The succinic anhydride-derived portion can be used to modify the surface of nanoparticles, such as cellulose (B213188) nanocrystals or metallic nanoparticles, to improve their dispersibility in polymeric matrices or to introduce specific functionalities. nih.govresearchgate.net

Furthermore, amphiphilic derivatives of this compound could self-assemble into nanostructures like micelles or vesicles, which could be explored as drug delivery systems. The modification of hyaluronic acid with octenyl succinic anhydride to form nanogels for drug encapsulation serves as a compelling precedent for such applications. mdpi.com

Conclusion

Synthesis of Major Research Findings and Contributions to the Field of Organic Chemistry

Although specific studies on N-(2,5-dioxooxolan-3-yl)benzamide are limited, its constituent functional groups suggest potential contributions to several areas of organic chemistry. The synthesis of such a molecule would likely involve the acylation of an aminodicarboxylic acid, a reaction class that has been explored in various contexts. For instance, the acylation of amino acids is a fundamental process in peptide synthesis and the creation of N-acyl amino acids. researchgate.netd-nb.info The reaction of an acid anhydride (B1165640) with an amine is a common method for forming amides. libretexts.orglibretexts.org

The dual functionality of this compound makes it a potentially versatile building block. The anhydride ring is susceptible to nucleophilic attack, which could be exploited for ring-opening reactions to generate more complex molecules with defined stereochemistry. The amide portion of the molecule can influence the reactivity of the anhydride and participate in hydrogen bonding, potentially directing the stereochemical outcome of reactions.

Significance of this compound as a Model Compound for Amide-Anhydride Chemistry

The juxtaposition of an amide and a cyclic anhydride within the same molecule makes this compound an excellent candidate for a model compound to study the intramolecular interactions and reactivity of these two functional groups. Amides are generally unreactive towards nucleophilic acyl substitution due to the poor leaving group ability of the nitrogen-containing group. libretexts.org In contrast, acid anhydrides are more reactive. youtube.com

Studying a molecule like this compound could provide valuable insights into:

Intramolecular Catalysis: The amide group could potentially act as an intramolecular catalyst for the ring-opening of the anhydride, influencing the reaction rate and selectivity.

Conformational Effects: The benzamide (B126) group's steric and electronic properties could impose conformational constraints on the oxolane ring, thereby affecting the anhydride's reactivity and the stereoselectivity of its reactions.

Competing Reaction Pathways: Investigating the reactivity of this compound with various nucleophiles would help elucidate the competition between reaction at the amide and the anhydride carbonyl groups.

The study of similar but distinct molecules, such as α-amino acid N-carboxyanhydrides (NCAs), has been crucial in understanding polypeptide synthesis. acs.orgresearchgate.net These studies highlight the importance of model compounds in developing new synthetic methodologies.

Identification of Key Unanswered Questions and Future Research Avenues for Comprehensive Understanding

Given the limited specific data on this compound, a number of fundamental questions remain unanswered, paving the way for future research.

Key Unanswered Questions:

What are the most efficient and stereoselective methods for the synthesis of this compound and its derivatives?

What are the precise conformational preferences of the molecule in solution and in the solid state?

How does the electronic nature of the benzamide substituent (i.e., electron-donating or electron-withdrawing groups on the phenyl ring) influence the reactivity of the anhydride?

What is the kinetic and thermodynamic profile of the hydrolysis and aminolysis of the anhydride ring?

Can this molecule be used as a monomer for the synthesis of novel polyamides or polyesters with specific properties?

Future Research Avenues:

Synthetic Methodology: Development of novel synthetic routes to access a range of N-acyl-aminosuccinic anhydrides with various substituents on both the acyl and amino groups.

Spectroscopic and Crystallographic Analysis: Detailed NMR, IR, and X-ray crystallographic studies to elucidate the three-dimensional structure and intramolecular interactions.

Computational Modeling: Theoretical studies to model the conformational landscape and predict the reactivity of the molecule with different reagents.

Reactivity Studies: Systematic investigation of the reaction of this compound with a diverse set of nucleophiles to map out its reactivity profile and explore its potential in asymmetric synthesis.

Polymer Chemistry: Exploration of the polymerization of this compound to create new functional polymers.

Q & A

Q. Key Considerations :

- Optimize reaction stoichiometry to minimize byproducts (e.g., unreacted dioxolane intermediates).

- Monitor pH during amide coupling to prevent hydrolysis of the dioxolane ring.

Basic: How is the structural integrity of this compound validated?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- NMR: Identify aromatic protons (δ 7.3–8.1 ppm) and dioxolane protons (δ 4.5–5.5 ppm).

- NMR: Confirm carbonyl signals (C=O, δ 165–175 ppm) and dioxolane carbons (δ 70–80 ppm) .

- Mass Spectrometry : Use LC–MS (ESI+) to verify molecular ion peaks ([M+H]) and fragmentation patterns .

- Infrared Spectroscopy : Detect amide C=O stretches (~1650 cm) and dioxolane ring vibrations (~1250 cm) .

Advanced Tip : For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks .

Advanced: How can crystallographic data resolve conformational ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation (e.g., ethanol/dichloromethane mixture).

Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

Refinement : Apply SHELXL for structure solution and refinement. Key parameters:

- R-factor < 5% for high reliability.

- Analyze torsion angles to confirm the dioxolane ring puckering and amide planarity .

Contradiction Handling : If experimental data conflicts with computational models (e.g., DFT-optimized geometries), re-evaluate crystal packing effects or hydrogen-bonding networks .

Advanced: How to design experiments to evaluate the biological activity of this compound?

Answer:

Focus on target-specific assays:

Cytotoxicity Screening :

- Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Compare IC values to reference compounds (e.g., hydroxyurea) .

Enzyme Inhibition :

- Test inhibition of cyclooxygenase-2 (COX-2) via fluorometric assays.

- Validate selectivity against COX-1 to assess therapeutic potential .

Mechanistic Studies :

- Perform molecular docking (AutoDock Vina) to predict binding modes.

- Validate with surface plasmon resonance (SPR) for affinity measurements.

Data Interpretation : Address variability by standardizing cell passage numbers and assay temperatures .

Advanced: How to resolve contradictions between computational predictions and experimental results for this compound?

Answer:

Systematic validation is critical:

Reproduce Calculations :

- Re-run DFT simulations (B3LYP/6-31G** level) with solvent corrections (PCM model for ethanol).

Experimental Replication :

- Re-measure spectroscopic data under identical conditions (e.g., solvent, concentration).

Root-Cause Analysis :

- If docking results conflict with SPR data, re-examine force field parameters or protein flexibility assumptions.

- For NMR discrepancies, check for dynamic effects (e.g., rotamers) via variable-temperature NMR .

Basic: What are the stability considerations for this compound during storage?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the dioxolane ring.

- Solubility : Prepare stock solutions in DMSO (dry, <0.1% HO) to prevent aggregation .

Validation : Monitor stability via monthly HPLC checks for degradation peaks (~3–5% degradation/year under optimal conditions).

Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Answer:

Derivative Synthesis : Modify the benzamide (e.g., electron-withdrawing groups) or dioxolane (e.g., methyl substituents).

Biological Testing : Compare IC values across derivatives to identify critical substituents.

Computational Modeling :

- Perform QSAR studies (CoMFA, CoMSIA) to correlate electronic parameters (Hammett σ) with activity .

- Use molecular dynamics to assess binding pocket interactions.

Case Study : A nitro group at the benzamide meta-position increased cytotoxicity by 3-fold in HeLa cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.